1,2,3-Triphenylaziridine

Vue d'ensemble

Description

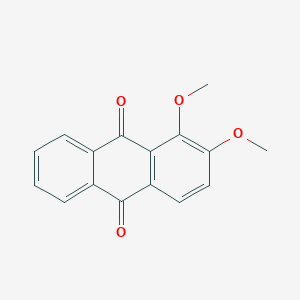

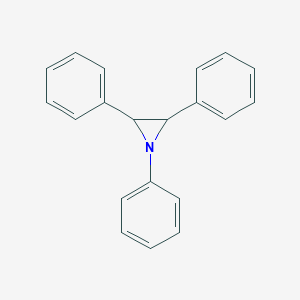

1,2,3-Triphenylaziridine is a heterocyclic organic compound that belongs to the aziridine family. It is a three-membered ring compound that contains one nitrogen atom and two carbon atoms. 1,2,3-Triphenylaziridine has been widely studied due to its unique structural and chemical properties. This compound has been found to have potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mécanisme D'action

The mechanism of action of 1,2,3-Triphenylaziridine is not fully understood. However, it has been proposed that the aziridine ring of the compound can undergo ring-opening reactions with various nucleophiles such as amino acids, thiols, and nucleic acids. This reaction can lead to the formation of covalent adducts with biomolecules, which can alter their function and activity.

Biochemical and Physiological Effects

1,2,3-Triphenylaziridine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage, oxidative stress, and mitochondrial dysfunction. It has also been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. In vivo studies have shown that 1,2,3-Triphenylaziridine can cause liver and kidney toxicity, as well as hematological and immunological changes.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,2,3-Triphenylaziridine in lab experiments include its high reactivity, easy synthesis, and diverse applications. This compound can be used as a versatile building block for the synthesis of various compounds and materials. However, the limitations of using 1,2,3-Triphenylaziridine in lab experiments include its low stability, toxicity, and potential hazards. Proper handling and disposal procedures should be followed to minimize the risks associated with this compound.

Orientations Futures

There are several future directions for the research on 1,2,3-Triphenylaziridine. One of the areas of interest is the development of novel derivatives and analogs of this compound with improved properties and activities. Another area of interest is the investigation of the mechanism of action of 1,2,3-Triphenylaziridine and its interaction with biomolecules. This can provide insights into the design of more selective and potent compounds for various applications. Furthermore, the use of 1,2,3-Triphenylaziridine in drug delivery systems and nanotechnology can also be explored. Overall, the research on 1,2,3-Triphenylaziridine has a great potential for advancing various fields of science and technology.

Méthodes De Synthèse

The synthesis of 1,2,3-Triphenylaziridine can be achieved through several methods. One of the commonly used methods is the reaction between triphenylamine and chloroacetonitrile in the presence of a base. Another method involves the reaction between triphenylamine and ethyl chloroformate in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Applications De Recherche Scientifique

1,2,3-Triphenylaziridine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In materials science, 1,2,3-Triphenylaziridine has been used as a building block for the synthesis of novel materials such as polymers and dendrimers. In organic synthesis, this compound has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.

Propriétés

IUPAC Name |

1,2,3-triphenylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAJUXABDQWRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914316 | |

| Record name | 1,2,3-Triphenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Triphenylaziridine | |

CAS RN |

34310-77-5, 968-02-5 | |

| Record name | NSC103879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Triphenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.